2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a chlorophenyl group, a cyclopentyl ring, and a purinoimidazole core
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the CDK family, which forms complexes with cyclins to regulate the cell division cycle and modulate gene transcription .
Mode of Action
The compound interacts with CDK9, inhibiting its activity . This inhibition disrupts the normal function of CDK9, which is to phosphorylate the C-terminal domain (CTD) subunit of RNA polymerase II . This disruption can lead to changes in gene transcription and cell cycle regulation .
Biochemical Pathways
The inhibition of CDK9 affects the RNA transcription pathway . CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (p-TEFb), an elongation factor during RNA transcription . By inhibiting CDK9, the compound disrupts the function of p-TEFb, potentially affecting the transcription of various genes .
Pharmacokinetics
Similar compounds have been noted for their improved potency, metabolic stability, and aqueous solubility . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of CDK9 by this compound can lead to changes in gene transcription and cell cycle regulation . This can result in the disruption of normal cell function and potentially lead to cell death . In the context of cancer cells, this could result in a decrease in tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purinoimidazole core, followed by the introduction of the chlorophenyl and cyclopentyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, cyclopentyl halides, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: shares similarities with other purinoimidazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13-11-25-17-18(23-20(25)27(13)16-5-3-4-6-16)24(2)21(29)26(19(17)28)12-14-7-9-15(22)10-8-14/h7-11,16H,3-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVSYAMNRVSCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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